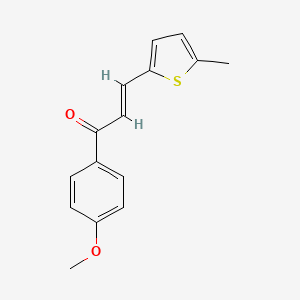

(2E)-1-(4-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Descripción

Propiedades

IUPAC Name |

(E)-1-(4-methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-11-3-8-14(18-11)9-10-15(16)12-4-6-13(17-2)7-5-12/h3-10H,1-2H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZFCMVJHZHWBH-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=CC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C/C(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 5-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-1-(4-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols.

Aplicaciones Científicas De Investigación

(2E)-1-(4-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has various applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of (2E)-1-(4-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Electronic Features

Table 1: Key Substituents and Molecular Parameters

*Dihedral angles influence conjugation and planarity, affecting bioactivity .

Key Observations:

- Thiophene vs. Phenyl : The 5-methylthiophene moiety introduces sulfur-mediated interactions and altered solubility compared to purely aromatic systems (e.g., ).

- Planarity : The dihedral angle of the target compound is inferred to align with chalcone derivatives (e.g., ~30–50°), balancing conjugation and steric strain .

Key Observations:

- ACE2/SPIKE Interactions: Chalcones with strong electron-donating groups (e.g., dimethylamino in ) exhibit enhanced hydrogen bonding with ACE2. The target compound’s methoxy group may offer moderate affinity, avoiding steric clashes seen with bulkier substituents.

- Thiophene Role : The 5-methylthiophene could engage in hydrophobic interactions with viral proteins, a feature absent in purely phenyl-substituted analogs .

Physicochemical Properties

- Lipophilicity : The 5-methylthiophene and 4-methoxyphenyl groups likely confer moderate logP values (~3–4), balancing solubility and membrane permeability.

- Hydrogen Bonding : The ketone oxygen and methoxy group may act as hydrogen bond acceptors, contrasting with hydroxyl-bearing analogs (e.g., ) that form stronger O–H···O bonds.

Actividad Biológica

(2E)-1-(4-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound with significant biological activity. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article explores the biological activity of this specific compound based on recent research findings.

Chemical Structure

The compound features a unique structure characterized by:

- Molecular Formula : C₁₄H₁₁O₁S

- Molecular Weight : 237.30 g/mol

- Structural Features : A propene backbone with a methoxy group on one phenyl ring and a methylthiophene on the other.

Biological Activity Overview

Chalcones exhibit various biological activities, and (2E)-1-(4-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is no exception. Key activities include:

- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and pathways such as NF-κB.

- Anticancer Properties : Research indicates that chalcones can induce apoptosis in cancer cells and inhibit proliferation.

- Antimicrobial Activity : The compound has potential against various bacterial strains.

The biological activity of (2E)-1-(4-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is attributed to its interaction with specific molecular targets:

- Inhibition of NF-κB Pathway : Studies show that similar chalcones can inhibit the DNA-binding activity of NF-κB, reducing inflammation and tumor progression .

- Modulation of Cell Signaling Pathways : The compound may affect signaling pathways associated with cancer cell survival, such as STAT3 .

- Induction of Apoptosis : Research indicates that chalcones can trigger programmed cell death in cancer cells through various mechanisms, including mitochondrial dysfunction and activation of caspases .

Comparative Biological Activity

To understand the significance of (2E)-1-(4-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Curcumin | Diarylheptanoid | Anti-inflammatory, anticancer |

| Chalcone | General chalcone structure | Antimicrobial, anticancer |

| 4-Hydroxychalcone | Hydroxy group substitution | Antioxidant, anti-inflammatory |

The unique combination of methoxy and methylthiophene substituents enhances its solubility and biological activity compared to simpler analogs like curcumin or generic chalcones.

Case Studies and Research Findings

Recent studies have explored the effectiveness of this compound in various contexts:

- Cancer Research : A study demonstrated that (2E)-1-(4-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one significantly inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Anti-inflammatory Studies : Another investigation highlighted its potential to downregulate inflammatory markers in human cell lines, suggesting its use in treating inflammatory diseases .

- Antimicrobial Testing : The compound showed promising results against Gram-positive bacteria, indicating its potential application in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for (2E)-1-(4-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one?

- Answer: The compound is typically synthesized via the Claisen-Schmidt condensation reaction between 4-methoxyacetophenone and 5-methylthiophene-2-carbaldehyde under basic conditions (e.g., NaOH/ethanol). Key steps include refluxing for 6–8 hours, followed by recrystallization using ethanol or methanol to isolate the pure E-isomer. Characterization involves:

-

IR spectroscopy : To confirm carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and conjugated enone system.

-

¹H NMR : Peaks for the α,β-unsaturated ketone (δ 7.5–8.0 ppm for vinyl protons) and methoxy group (δ ~3.8 ppm).

-

XRD analysis : To validate the E-configuration and planar geometry of the chalcone backbone .

Characterization Data Observed Values Reference C=O IR stretch 1665 cm⁻¹ Methoxy ¹H NMR δ 3.82 (s, 3H) Crystallographic angle 120.5° (C-C=O)

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

- Answer: The E-configuration is confirmed via:

- XRD single-crystal analysis : Direct visualization of molecular geometry (e.g., dihedral angle between aromatic rings and enone plane) .

- UV-Vis spectroscopy : A strong absorption band at ~350–380 nm due to π→π* transitions in the conjugated system. DFT-calculated λmax values should align with experimental data within ±10 nm .

Advanced Research Questions

Q. How do discrepancies arise between DFT-calculated and experimental structural parameters, and how can they be resolved?

- Answer: Discrepancies in bond lengths/angles (e.g., C=O or C=C) may stem from:

- Basis set limitations : Hybrid functionals (e.g., B3LYP/6-311++G**) improve accuracy but may overlook crystal packing effects.

- Solvent vs. gas-phase calculations : XRD data reflect solid-state interactions, whereas DFT often assumes gas-phase conditions.

Q. What strategies are effective in enhancing the antimicrobial activity of this chalcone derivative?

- Answer: Structural modifications to improve bioactivity include:

-

Electron-withdrawing substituents : Replace the 4-methoxy group with halogens (e.g., Cl, Br) to increase electrophilicity and membrane penetration.

-

Heterocyclic optimization : Modify the 5-methylthiophene moiety to thiazole or pyridine for stronger hydrogen bonding with microbial enzymes.

- Experimental validation : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via agar diffusion. Moderate activity (zone of inhibition: 10–12 mm at 100 µg/mL) has been reported for analogs .

Pathogen Zone of Inhibition (mm) Reference S. aureus 11.2 ± 0.8 E. coli 9.5 ± 1.2

Q. How does the nonlinear optical (NLO) behavior of this compound compare to related chalcones?

- Answer: The NLO response is influenced by:

- Conjugation length : Extended π-systems (e.g., thiophene vs. phenyl) enhance hyperpolarizability (β).

- Substituent effects : Electron-donating groups (e.g., -OCH₃) increase intramolecular charge transfer.

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.